1-Benzyl-4-ethylpiperazine
Overview
Description
1-Benzyl-4-ethylpiperazine is a chemical compound with the molecular formula C13H20N2. It belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride and ethyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or ethyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-4-ethylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. It increases the concentration of serotonin and dopamine in the extracellular space by inhibiting their reuptake, leading to enhanced neurotransmission and potential stimulant effects .
Comparison with Similar Compounds
1-Benzylpiperazine: Shares a similar structure but lacks the ethyl group.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of the benzyl and ethyl groups.
1-(3-Trifluoromethylphenyl)piperazine: Features a trifluoromethylphenyl group in place of the benzyl and ethyl groups.
Uniqueness: 1-Benzyl-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-benzyl-4-ethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-14-8-10-15(11-9-14)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBUFZZSXMCADL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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